

# An In-Depth Technical Guide to L-Phenylalanine-3-13C

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## Compound of Interest

Compound Name: *L-Phenylalanine-3-13C*

Cat. No.: B162273

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For Researchers, Scientists, and Drug Development Professionals

**L-Phenylalanine-3-13C** is a stable, non-radioactive isotopically labeled version of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the beta position (C3) of the side chain is replaced with a heavy carbon-13 ( $^{13}\text{C}$ ) isotope. This specific labeling allows it to serve as a powerful tracer in metabolic research, proteomic studies, and drug development, enabling precise tracking and quantification in complex biological systems without interfering with the underlying processes. Its primary applications include metabolic flux analysis, protein turnover studies, and as an internal standard for mass spectrometry.<sup>[1][2][3][4]</sup>

## Commercial Suppliers and Product Specifications

Several reputable suppliers provide **L-Phenylalanine-3-13C** for research purposes. The products are typically characterized by high isotopic and chemical purity to ensure reliable and reproducible experimental results. Below is a comparative summary of specifications from leading commercial vendors.

Supplier	Product Name	Catalog Number (Example )	Isotopic Purity (atom % <sup>13</sup> C)	Chemical Purity	Molecular Weight	CAS Number
Sigma-Aldrich (Merck)	L-Phenylalanine-3- <sup>13</sup> C	490121	99% <sup>[5]</sup>	Not specified	166.18 <sup>[5]</sup>	136056-02-5 <sup>[5]</sup>
Cambridge Isotope Labs	L-Phenylalanine (3- <sup>13</sup> C, 99%)	CLM-1053	99%	≥98% <sup>[1]</sup>	166.18 <sup>[1]</sup>	Not specified
Santa Cruz Biotechnology	DL-Phenylalanine-3- <sup>13</sup> C	sc-225381	Not specified	Not specified	166.18 <sup>[6]</sup>	286425-42-1 <sup>[6]</sup> <sup>[7]</sup>
Smolecule	L-PHENYLANINE (3- <sup>13</sup> C)	Not specified	~99% <sup>[2]</sup>	≥98% <sup>[2]</sup>	166.18 <sup>[2]</sup>	Not specified

Note: **DL-Phenylalanine-3-<sup>13</sup>C** is a racemic mixture, while L-forms are the biologically active enantiomer typically used in metabolic studies.

## Core Applications & Methodologies

The primary utility of **L-Phenylalanine-3-<sup>13</sup>C** lies in its application as a tracer, which can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

### Key Applications:

- **Metabolic Flux Analysis (MFA):** Used to trace the metabolic fate of phenylalanine through various biochemical pathways.<sup>[4]</sup>
- **Protein Synthesis & Turnover Rates:** Allows for the direct measurement of the rate at which proteins are synthesized and degraded within cells, tissues, or whole organisms.<sup>[8]</sup>

- Proteomics: Serves as a standard for absolute protein quantification.[\[1\]](#)
- Biomolecular NMR: The  $^{13}\text{C}$  label provides a specific signal enhancement for structural and dynamic studies of proteins.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Isotope Labeling in Cell Culture for Mass Spectrometry

This protocol outlines a general procedure for using **L-Phenylalanine-3- $^{13}\text{C}$**  to measure protein synthesis rates in cultured cells, a common application in drug development and metabolic research.

**Objective:** To determine the rate of new protein synthesis by measuring the incorporation of **L-Phenylalanine-3- $^{13}\text{C}$**  into the proteome over time.

**Materials:**

- Mammalian cells in culture
- Standard cell culture medium (e.g., DMEM) lacking normal L-phenylalanine
- **L-Phenylalanine-3- $^{13}\text{C}$**  (from a commercial supplier)
- Dialyzed Fetal Bovine Serum (dFBS)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- Reagents for protein digestion (e.g., Trypsin, DTT, Iodoacetamide)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[\[9\]](#)

**Methodology:**

- Preparation of Labeling Medium: Prepare a custom DMEM medium where standard L-phenylalanine is replaced with a known concentration of **L-Phenylalanine-3-<sup>13</sup>C**. Supplement with dFBS and other necessary components.
- Cell Culture and Labeling:
  - Culture cells to the desired confluency (typically 70-80%).
  - Remove the standard medium, wash the cells once with sterile PBS.
  - Replace the standard medium with the prepared <sup>13</sup>C-labeling medium.[\[10\]](#)
  - Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.[\[10\]](#)
- Cell Lysis and Protein Extraction:
  - At each time point, rapidly remove the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.[\[10\]](#)
  - Add cold cell lysis buffer to the cells, scrape, and collect the lysate.
  - Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[\[10\]](#)
- Protein Digestion:
  - Quantify the total protein concentration in each sample.
  - Take a standardized amount of protein from each sample and perform in-solution or in-gel tryptic digestion to break down proteins into smaller peptides for MS analysis.
- LC-MS/MS Analysis:
  - Analyze the resulting peptide mixtures using a high-resolution LC-MS/MS instrument.[\[9\]](#)
  - The mass spectrometer will detect peptide pairs: one containing the normal <sup>12</sup>C-phenylalanine (from pre-existing proteins) and one containing the <sup>13</sup>C-phenylalanine (from

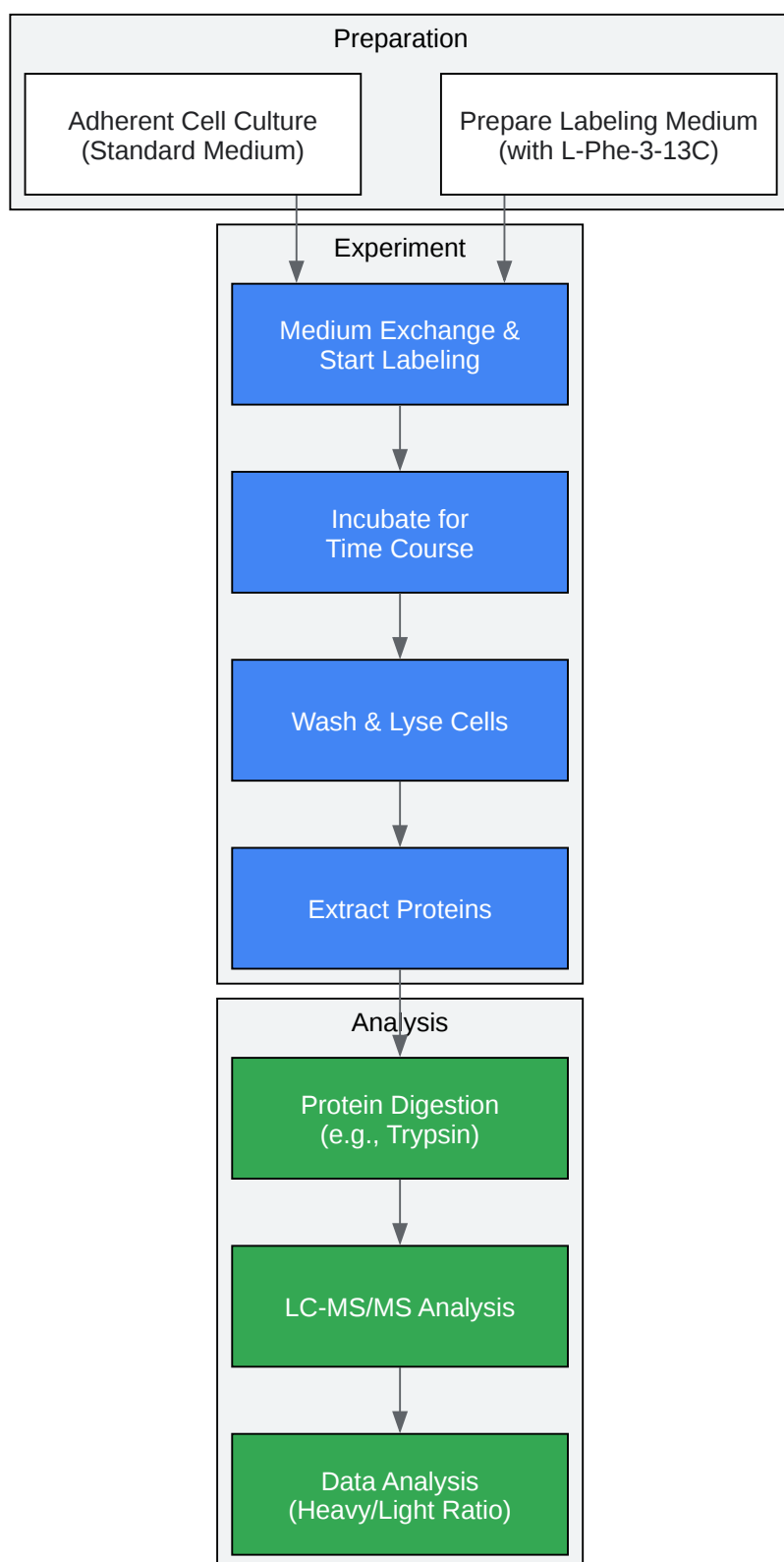
newly synthesized proteins), which will have a specific mass shift.

- Data Analysis:
  - Calculate the ratio of the labeled ('heavy') to unlabeled ('light') peptide peak intensities.
  - This ratio reflects the fractional synthesis rate of the specific protein from which the peptide was derived. By analyzing multiple peptides, a global protein synthesis rate can be determined.

## Visualizations

### Workflow for Protein Synthesis Analysis

The following diagram illustrates the experimental workflow for measuring protein synthesis using **L-Phenylalanine-3-13C** labeling followed by mass spectrometry analysis.

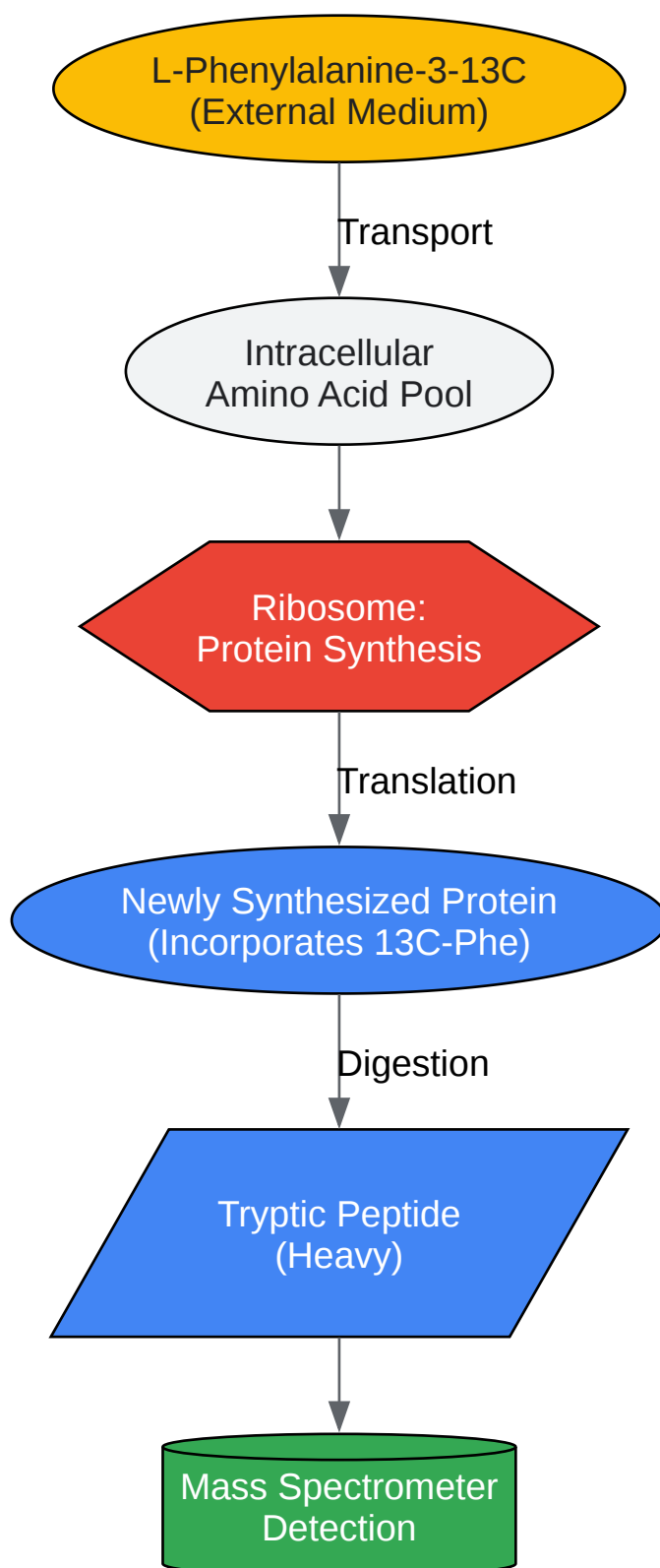


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Caption: Experimental workflow for stable isotope labeling and proteomic analysis.

## Incorporation and Detection Pathway

This diagram shows the logical flow from the introduction of the labeled amino acid into the cell to its eventual detection as part of a newly synthesized peptide.



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Caption: Cellular incorporation and analytical detection pathway for  $^{13}\text{C}$ -labeled Phenylalanine.



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